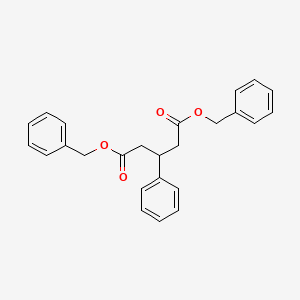
dibenzyl 3-phenylpentanedioate
Vue d'ensemble
Description
Dibenzyl 3-phenylpentanedioate, also known as DBPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBPP is a diester derivative of phenylpentanedioic acid and is synthesized through a multistep process involving the reaction of benzyl chloride with phenylpentanedioic acid.
Applications De Recherche Scientifique
Dibenzyl 3-phenylpentanedioate has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and pharmaceuticals. This compound is a versatile building block for the synthesis of various organic compounds due to its unique chemical properties. It can be used as a precursor for the synthesis of various polyesters, polycarbonates, and polyamides, which have potential applications in the production of plastics, fibers, and coatings.
Mécanisme D'action
The mechanism of action of dibenzyl 3-phenylpentanedioate is not fully understood. However, it is believed that this compound acts as a nucleophile and undergoes a condensation reaction with other compounds to form new chemical bonds. This compound can also act as a catalyst in some reactions, promoting the formation of new chemical bonds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have suggested that this compound may have antioxidant properties and can scavenge free radicals in vitro. This compound has also been shown to inhibit the growth of some cancer cell lines in vitro, although further studies are needed to confirm these findings.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of dibenzyl 3-phenylpentanedioate is its versatility as a building block for the synthesis of various organic compounds. This compound is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its cost, as it is relatively expensive compared to other building blocks. Additionally, this compound may not be suitable for some reactions due to its unique chemical properties.
Orientations Futures
There are several future directions for the study of dibenzyl 3-phenylpentanedioate. One potential area of research is the development of new synthetic methods for this compound that are more cost-effective and environmentally friendly. Another area of research is the investigation of the potential applications of this compound in the production of biodegradable polymers and other sustainable materials. Additionally, further studies are needed to elucidate the mechanism of action and biochemical and physiological effects of this compound.
Propriétés
IUPAC Name |
dibenzyl 3-phenylpentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O4/c26-24(28-18-20-10-4-1-5-11-20)16-23(22-14-8-3-9-15-22)17-25(27)29-19-21-12-6-2-7-13-21/h1-15,23H,16-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKOBIVKHNFWFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(CC(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(4-morpholinyl)propyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B3966699.png)
![(1-{3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-piperidinyl)(2-thienyl)methanol](/img/structure/B3966715.png)
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-(4-nitrophenyl)benzamide](/img/structure/B3966721.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3966724.png)
![4-chloro-N-[(4-fluorophenyl)sulfonyl]phenylalanine](/img/structure/B3966735.png)
![2-({[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}amino)benzoic acid](/img/structure/B3966742.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]glycinamide](/img/structure/B3966746.png)


![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966794.png)
![N-[2-(2-furyl)-2-pyrrolidin-1-ylethyl]-3-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3966796.png)


![N-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B3966812.png)